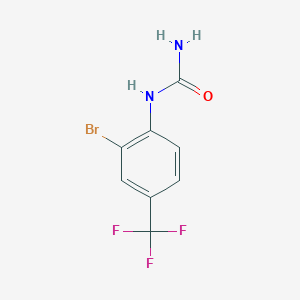

2-Bromo-4-(trifluoromethyl)phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-bromo-4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2O/c9-5-3-4(8(10,11)12)1-2-6(5)14-7(13)15/h1-3H,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOXOYHFFZIJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Trifluoromethyl Phenylurea and Its Precursors

Synthesis of the 2-Bromo-4-(trifluoromethyl)aniline (B1203737) Intermediate

The cornerstone of synthesizing 2-Bromo-4-(trifluoromethyl)phenylurea is the preparation of its essential precursor, 2-bromo-4-(trifluoromethyl)aniline. This intermediate can be effectively synthesized through two primary routes: the direct bromination of a trifluoromethylated aniline (B41778) or the reduction of a corresponding nitro compound.

Bromination Reactions on Trifluoromethylated Anilines

Direct bromination of 4-(trifluoromethyl)aniline (B29031) is a common and straightforward approach. This electrophilic aromatic substitution reaction requires a brominating agent to introduce a bromine atom onto the aniline ring. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group, while the amino group (-NH₂) is a powerful activating, ortho-, para-directing group. The amino group's influence dominates, directing the incoming bromine atom to the positions ortho to it.

A widely used brominating agent for this purpose is N-Bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, such as N,N-dimethylformamide (DMF). The use of NBS is advantageous as it provides a source of electrophilic bromine under relatively mild conditions, which helps to control the reaction and minimize the formation of polybrominated byproducts. chemicalbook.com For instance, a general procedure involves dissolving the substituted aniline in DMF, followed by the addition of NBS, often also dissolved in DMF. The reaction can be monitored by techniques like LC-MS/MS to ensure completion and to limit the formation of dibrominated products. chemicalbook.com

Another effective reagent for the regioselective bromination of anilines is 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one. This solid reagent allows for the monobromination of aromatic amines, often with high yields, predominantly at the para-position relative to the amino group. However, when the para position is blocked, as in 4-(trifluoromethyl)aniline, bromination occurs at the ortho position. researchgate.netorgsyn.org

| Brominating Agent | Substrate Example | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Substituted Aniline | DMF | Room Temperature | 90-92% | chemicalbook.com |

| 2,4,4,6-tetrabromo-2,5-cyclohexadien-1-one | N,N-dimethyl-3-(trifluoromethyl)aniline | Dichloromethane (B109758) | -10°C to 0°C | High Yield | orgsyn.org |

Reduction of Nitro Precursors with Bromine and Trifluoromethyl Substitution

An alternative and highly effective strategy involves the synthesis of a nitroaromatic precursor, followed by its reduction to the desired aniline. This pathway begins with a molecule that already contains the bromine and trifluoromethyl groups in the correct orientation, such as 1-bromo-4-nitro-3-(trifluoromethyl)benzene or a similar isomer. The synthesis of such precursors can involve multiple steps, including nitration and bromination of a suitable starting material like m-chlorobenzotrifluoride. google.com

Once the nitro precursor is obtained, the critical step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a cornerstone of synthetic organic chemistry and can be achieved through various methods.

Catalytic hydrogenation is a common and clean method. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on charcoal (Pd/C) is a frequently used catalyst for this purpose. google.com The reaction is typically carried out in a solvent like ethanol, and a base such as triethylamine (B128534) may be added. google.com Other catalytic systems, such as Raney nickel, are also effective and can be more cost-efficient for larger-scale production. google.com

Electrochemical reduction presents a more modern and environmentally benign alternative. This method uses an electric current to drive the reduction of the nitro group in a divided electrolysis cell, often in a strong acidic electrolyte. acs.org This approach can be advantageous as it avoids the use of high-pressure hydrogen gas or expensive metal catalysts.

| Method | Reagents/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol | Clean reaction, high yield | google.com |

| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol, etc. | Cost-effective catalyst | google.com |

| Electrochemical Reduction | Electric Current | H₂O/MeOH, H₂SO₄ | Avoids high-pressure H₂ and metal catalysts | acs.org |

Formation of the Urea (B33335) Linkage in this compound

With the 2-bromo-4-(trifluoromethyl)aniline intermediate in hand, the next synthetic challenge is the construction of the urea functional group.

Reaction of 2-Bromo-4-(trifluoromethyl)aniline with Isocyanates

The most direct and widely employed method for forming an unsymmetrical urea is the reaction of an amine with an isocyanate. wikipedia.orgnih.gov In this case, 2-bromo-4-(trifluoromethyl)aniline would be reacted with a suitable isocyanate. For the synthesis of the parent this compound, the reaction would theoretically be with an isocyanate source that provides the terminal -NH₂ group, such as by reacting the aniline with potassium cyanate (B1221674) or a similar reagent. wikipedia.org

Alternatively, if a substituted urea is desired, the aniline is reacted with a corresponding substituted isocyanate (R-N=C=O). This reaction is typically efficient and proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), without the need for a base. commonorganicchemistry.com The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the urea linkage.

Alternative Approaches for Urea Bond Formation

While the isocyanate route is common, several other methods exist for forming urea bonds, which can be useful if the required isocyanate is unstable, unavailable, or hazardous to handle. nih.gov

One classical approach involves the use of phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. nih.govcommonorganicchemistry.com The amine first reacts with phosgene to form an intermediate carbamoyl (B1232498) chloride or isocyanate in situ, which then reacts with a second amine to yield the urea. wikipedia.org However, the high toxicity of phosgene necessitates careful handling and has led to the development of other reagents. nih.gov

The reaction of amines with carbamates, such as phenyl carbamates, in a solvent like dimethyl sulfoxide (B87167) (DMSO) offers a milder alternative to phosgene-based methods. google.com This process avoids harsh conditions and toxic reagents, forming ureas in excellent yields. google.com

Rearrangement reactions provide another pathway to isocyanate intermediates, which can then be trapped by an amine to form a urea. The Hofmann, Curtius, and Lossen rearrangements all generate an isocyanate from a carboxylic acid derivative (amide, acyl azide, or hydroxamic acid, respectively), which can then react with 2-bromo-4-(trifluoromethyl)aniline. nih.govorganic-chemistry.org

Optimization of Synthetic Routes for Yield and Purity

Optimizing the synthesis of this compound involves refining each step to maximize product yield and purity while minimizing costs and environmental impact.

In the synthesis of the 2-bromo-4-(trifluoromethyl)aniline intermediate, optimization focuses on controlling the reaction conditions to achieve high regioselectivity and prevent side reactions. During bromination with NBS, for example, controlling the stoichiometry (using 1.05–1.1 equivalents of NBS) and temperature is crucial to prevent over-bromination and the formation of isomeric byproducts. Monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for timely quenching of the reaction once the starting material is consumed.

For the reduction of nitro precursors, optimization involves selecting the appropriate catalyst and reaction conditions to ensure complete conversion without affecting other functional groups on the molecule. The choice between catalytic hydrogenation and electrochemical methods may depend on the scale of the reaction and available equipment. google.comacs.org

In the final urea formation step, the choice of solvent, temperature, and order of reagent addition can significantly impact the outcome. When using phosgene equivalents, for instance, careful control of the reaction can prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com Purification of the final product, often through recrystallization or column chromatography, is a critical final step to achieve the desired purity. iglobaljournal.com

Regioselectivity Considerations in Bromination and Urea Formation

The synthesis of this compound necessitates careful control of chemical reactions to ensure the correct arrangement of substituents on the phenyl ring, a concept known as regioselectivity. The regiochemical outcome is primarily determined during the electrophilic aromatic substitution (bromination) of the precursor, 3-(trifluoromethyl)aniline (B124266), and is less complex in the subsequent urea formation step.

Bromination of 3-(Trifluoromethyl)aniline

The introduction of a bromine atom onto the 3-(trifluoromethyl)aniline ring is a critical step where regioselectivity is paramount. The final position of the bromine is determined by the combined directing effects of the two existing substituents: the amino group (-NH2) and the trifluoromethyl group (-CF3).

In electrophilic aromatic substitution reactions, substituent groups on an aromatic ring influence the position of the incoming electrophile. wikipedia.org These groups can be broadly categorized as activating or deactivating, and as ortho-, para-, or meta-directing.

Amino Group (-NH2): The amino group is a powerful activating group. libretexts.org Through its ability to donate a lone pair of electrons into the aromatic π-system via resonance, it increases the electron density of the ring, making it more susceptible to electrophilic attack. This electron-donating effect is strongest at the positions ortho and para to the amino group, making it a strong ortho-, para-director. wikipedia.orglibretexts.org

Trifluoromethyl Group (-CF3): Conversely, the trifluoromethyl group is one of the most potent electron-withdrawing groups due to the strong inductive effect of the highly electronegative fluorine atoms. vaia.comnih.gov This effect withdraws electron density from the aromatic ring, deactivating it towards electrophilic substitution. vaia.com Because it destabilizes the positively charged intermediates (Wheland intermediates) formed during ortho and para attack, the trifluoromethyl group directs incoming electrophiles to the meta position. wikipedia.orgvaia.comminia.edu.eg

When both of these substituents are present on the same ring, as in 3-(trifluoromethyl)aniline, their directing effects must be considered in concert. The strongly activating, ortho-, para-directing amino group generally governs the regiochemical outcome of the reaction over the deactivating, meta-directing trifluoromethyl group.

The positions on the 3-(trifluoromethyl)aniline ring are influenced as follows:

The amino group at C1 strongly activates the C2, C4, and C6 positions.

The trifluoromethyl group at C3 deactivates the entire ring but directs incoming groups to the positions meta to itself, which are C1 and C5. However, since C1 is already substituted, the primary meta-directing influence is towards C5. More importantly, it strongly deactivates the C2 and C4 positions, which are ortho and para to it.

The dominant activating and directing effect of the amino group prevails. It directs the incoming bromine electrophile (Br+) primarily to the positions ortho (C2, C6) and para (C4) to itself. The formation of 2-bromo-4-(trifluoromethyl)aniline, the key precursor, occurs when bromination takes place at the C2 position, which is ortho to the amino group and meta to the trifluoromethyl group. While a mixture of isomers (such as bromination at the C4 or C6 position) can occur, specific reaction conditions can be optimized to favor the formation of the desired 2-bromo isomer.

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Influence | Favored Positions for Electrophilic Attack |

|---|---|---|---|---|---|

| Amino (-NH2) | C1 | +M (Resonance Donating) > -I (Inductive Withdrawing) | Strongly Activating | Ortho, Para | C2, C4, C6 |

| Trifluoromethyl (-CF3) | C3 | -I (Strong Inductive Withdrawing) | Strongly Deactivating | Meta | C5 |

Urea Formation

The second key transformation is the formation of the urea moiety. This typically involves the reaction of the precursor, 2-bromo-4-(trifluoromethyl)aniline, with a source of the cyanate ion or an isocyanate. This reaction is a nucleophilic addition.

The amino group (-NH2) on the 2-bromo-4-(trifluoromethyl)aniline molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate or a related reagent. Since the aniline precursor has only one amino group, the reaction is inherently regioselective. The formation of the urea linkage occurs exclusively at the nitrogen atom of this amino group. There are no other sites on the molecule that compete under typical urea synthesis conditions, making the regioselectivity of this step unambiguous.

| Reactant | Role | Reactive Site | Result |

|---|---|---|---|

| 2-Bromo-4-(trifluoromethyl)aniline | Nucleophile | Nitrogen atom of the Amino (-NH2) group | Exclusive formation of the urea linkage at the aniline nitrogen. |

| Isocyanate (or equivalent) | Electrophile | Carbonyl Carbon |

Chemical Reactivity and Transformations of 2 Bromo 4 Trifluoromethyl Phenylurea

Reactions at the Bromine Substituent

The carbon-bromine (C-Br) bond on the aromatic ring is a key site for chemical modification, enabling the introduction of a wide array of functional groups through several synthetic strategies.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides. libretexts.org This reaction pathway is viable when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). libretexts.orgyoutube.com In 2-Bromo-4-(trifluoromethyl)phenylurea, the trifluoromethyl (CF3) group at the para position serves as a powerful activating group. Its strong electron-withdrawing nature stabilizes the negative charge of the intermediate Meisenheimer complex, which is formed upon the addition of a nucleophile. libretexts.orgyoutube.com

The mechanism proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). youtube.com The negative charge in this intermediate is delocalized onto the trifluoromethyl group, which provides significant stabilization.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the bromide ion, yielding the substituted product. libretexts.org

Common nucleophiles for this reaction include alkoxides, thiolates, and amines. The reactivity in SNAr reactions is often enhanced by the high electronegativity of the leaving group, making fluorine a better leaving group than bromine in many SNAr contexts because it makes the attached carbon more electrophilic. youtube.com However, bromine is still a competent leaving group, especially with the strong activation provided by the CF3 group.

| Nucleophile | Reagent Example | Potential Product Type |

|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | Aryl ether |

| Thiolate | Sodium thiophenoxide (NaSPh) | Aryl thioether |

| Amine | Piperidine | Aryl amine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for C-C and C-N bond formation, and the bromine substituent of this compound makes it an excellent substrate for these transformations. youtube.com

Suzuki Coupling: The Suzuki-Miyaura reaction is used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.govmdpi.com For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov The presence of electron-withdrawing groups, like the trifluoromethyl group, can facilitate the initial oxidative addition step. nih.gov

| Component | Example | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) | Catalyzes the reaction |

| Boron Reagent | Phenylboronic acid | Source of the new carbon group |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boron reagent for transmetalation |

| Solvent | Toluene, Dioxane, DMF | Reaction medium |

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed method for forming carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction is highly versatile and allows for the coupling of this compound with a wide range of primary and secondary amines. organic-chemistry.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability and high efficiency of this reaction. wikipedia.orgnih.gov

Reductive Debromination Strategies

Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, metal-mediated reductions, or electrochemical processes. rsc.org This reaction can be useful for removing the bromine handle after it has served its synthetic purpose or for synthesizing the corresponding 4-(trifluoromethyl)phenylurea.

One common method is catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source like H2 gas or transfer hydrogenation reagents (e.g., ammonium (B1175870) formate). Another approach is the use of reducing agents like tributyltin hydride, although this method has toxicity concerns. orgsyn.org More modern and environmentally benign methods include electrochemical reduction, where an electric current is used to facilitate the cleavage of the C-Br bond. rsc.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. mdpi.com Its primary role in the reactivity of this compound is electronic, though under harsh conditions, it can undergo transformations.

Influence on Aromatic Ring Electrophilicity

The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal and organic chemistry. mdpi.comnih.gov Its influence on the aromatic ring is significant:

Increased Electrophilicity: The CF3 group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. This makes reactions like nitration or Friedel-Crafts acylation much more difficult compared to an unsubstituted benzene (B151609) ring.

Activation for Nucleophilic Aromatic Substitution: As discussed in section 3.1.1, this electron-withdrawing effect is crucial for activating the ring towards nucleophilic aromatic substitution at the ortho and para positions. libretexts.org The CF3 group at the para-position to the bromine atom provides substantial stabilization for the negatively charged Meisenheimer intermediate, thereby facilitating the SNAr reaction. libretexts.org

Increased Acidity: The electron-withdrawing nature of the CF3 group increases the acidity of the N-H protons in the urea (B33335) moiety compared to an unsubstituted phenylurea.

Potential for Trifluoromethyl Group Derivatization (e.g., hydrolysis, reduction)

While the CF3 group is exceptionally stable, its derivatization is possible under specific and often forcing reaction conditions. These transformations are not common but represent potential pathways for modifying this functional group.

Hydrolysis: The hydrolysis of a trifluoromethyl group to a carboxylic acid (–COOH) is a challenging transformation that typically requires harsh conditions, such as heating with strong acids or bases. The stability of the C-F bond makes this process difficult. For aryl trifluoromethyl groups, this can sometimes be achieved using superacids or Lewis acids at high temperatures.

Reduction: The reduction of a trifluoromethyl group is also a difficult process. It is significantly more challenging than the reduction of other carbonyl-containing functional groups. Potent reducing agents or specific catalytic systems might be required to achieve partial or full reduction to a difluoromethyl (–CHF2) or methyl (–CH3) group.

Given the stability of the CF3 group, its derivatization is generally not a primary synthetic strategy when working with molecules like this compound. Its main role remains as a powerful electronic modifier and a lipophilic, metabolically stable functional group. researchgate.net

Transformations Involving the Phenylurea Backbone

The core structure of this compound, the phenylurea backbone, is central to its chemical behavior. Reactions can be anticipated to occur at the urea nitrogen atoms and through the hydrolysis or degradation of the urea linkage itself.

Reactions at the Urea Nitrogen Atoms (e.g., alkylation, acylation)

The nitrogen atoms of the urea moiety in this compound possess lone pairs of electrons, rendering them nucleophilic and susceptible to reactions with electrophiles.

Alkylation: The introduction of an alkyl group onto one of the urea nitrogens is a plausible transformation. This reaction would typically proceed via nucleophilic substitution, where the urea acts as the nucleophile attacking an alkyl halide or another suitable alkylating agent. The presence of a strong base is often required to deprotonate the urea, thereby increasing its nucleophilicity. The substitution pattern on the phenyl ring, particularly the electron-withdrawing trifluoromethyl group, would likely decrease the nucleophilicity of the adjacent nitrogen atom, potentially influencing the regioselectivity of the alkylation.

Acylation: Similar to alkylation, acylation involves the reaction of the urea with an acylating agent, such as an acyl chloride or an anhydride, to introduce an acyl group. This reaction would form an N-acylurea derivative. The reaction conditions would likely involve a base to facilitate the nucleophilic attack of the urea nitrogen on the electrophilic carbonyl carbon of the acylating agent.

A summary of potential reactions at the urea nitrogen atoms is presented in Table 1.

| Reaction Type | Reagents | Potential Product |

| Alkylation | Alkyl halide (R-X), Base | N-Alkyl-2-Bromo-4-(trifluoromethyl)phenylurea |

| Acylation | Acyl chloride (RCOCl), Base | N-Acyl-2-Bromo-4-(trifluoromethyl)phenylurea |

Hydrolytic Stability and Degradation Pathways of the Urea Linkage

The urea linkage in phenylureas is susceptible to hydrolysis, a reaction that involves the cleavage of the C-N bond by water. This process can be catalyzed by either acid or base and is a critical factor in the environmental persistence and metabolism of phenylurea-based compounds.

Under acidic conditions, the hydrolysis of phenylureas is thought to proceed through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then breaks down to yield an amine and carbamic acid. The carbamic acid is unstable and decomposes to carbon dioxide and another molecule of amine. For this compound, this would result in the formation of 2-bromo-4-(trifluoromethyl)aniline (B1203737) and ammonia (B1221849).

In basic media, hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea. This also forms a tetrahedral intermediate that subsequently collapses to produce an amine and a carbamate (B1207046) ion, which can then be protonated to form the unstable carbamic acid and ultimately decompose.

The rate of hydrolysis is significantly influenced by the electronic nature of the substituents on the phenyl ring. The electron-withdrawing trifluoromethyl group at the para-position and the bromine atom at the ortho-position are expected to increase the electrophilicity of the carbonyl carbon, potentially making this compound more susceptible to nucleophilic attack and subsequent hydrolysis compared to unsubstituted phenylurea.

Potential degradation products from the hydrolysis of this compound are listed in Table 2.

| Condition | Primary Products | Final Products |

| Acidic Hydrolysis | 2-Bromo-4-(trifluoromethyl)aniline, Carbamic acid | 2-Bromo-4-(trifluoromethyl)aniline, Ammonia, Carbon dioxide |

| Basic Hydrolysis | 2-Bromo-4-(trifluoromethyl)aniline, Carbamate | 2-Bromo-4-(trifluoromethyl)aniline, Ammonia, Carbon dioxide |

Mechanistic Investigations of Key Reactions

While specific mechanistic studies for this compound are not readily found, the mechanisms of key reactions for analogous phenylureas have been investigated. These studies provide a basis for understanding the likely reaction pathways.

For instance, the nitrosation of phenylureas, a reaction with nitrous acid, has been studied for compounds like 4-bromophenylurea. The proposed mechanism involves an initial equilibrium where the electrophile NO⁺ attacks the urea oxygen atom. This is followed by the rate-determining loss of a proton from the protonated O-nitroso intermediate. The resulting conjugate base can then undergo internal rearrangement to an N-nitroso compound or, through a series of steps, yield a benzenediazonium (B1195382) ion. Given the structural similarities, a comparable mechanistic pathway could be postulated for the reaction of this compound with nitrous acid.

Further experimental research is necessary to elucidate the specific reaction mechanisms and to quantify the reactivity of this compound under various conditions.

Derivatives and Analogs of 2 Bromo 4 Trifluoromethyl Phenylurea

Synthesis of Structural Analogs through Substituent Variation

The synthesis of structural analogs of 2-Bromo-4-(trifluoromethyl)phenylurea is a key strategy for fine-tuning its chemical characteristics. This is typically achieved by modifying the substituents on the aromatic ring. The general synthesis of phenylureas often involves the reaction of an appropriately substituted aniline (B41778) with an isocyanate or by treating an amine with phosgene (B1210022) or a phosgene equivalent to form an isocyanate intermediate, which then reacts with another amine. nih.gov

The nature and position of the halogen atom on the phenyl ring significantly influence the electronic and steric properties of the molecule. Analogs can be synthesized by starting with anilines bearing different halogens (e.g., chlorine, fluorine, or iodine) or by altering the position of the bromine atom (e.g., to the meta- or para-position relative to the urea (B33335) group).

For instance, the synthesis of a chloro-analog would involve the use of 2-chloro-4-(trifluoromethyl)aniline (B1199932) as a precursor. The reactivity of these analogs can be influenced by the electronegativity and size of the halogen atom. Studies on other halogenated phenylurea compounds indicate that such modifications can affect reaction kinetics and product distribution in reactions like chlorination. nih.gov

Table 1: Examples of Halogen-Substituted Phenylurea Analogs

| Compound Name | Precursor Aniline | Key Structural Variation |

| 2-Chloro-4-(trifluoromethyl)phenylurea | 2-Chloro-4-(trifluoromethyl)aniline | Substitution of bromine with chlorine |

| 3-Bromo-4-(trifluoromethyl)phenylurea | 3-Bromo-4-(trifluoromethyl)aniline | Altered position of the bromine atom |

| 2-Iodo-4-(trifluoromethyl)phenylurea | 2-Iodo-4-(trifluoromethyl)aniline | Substitution of bromine with iodine |

This table is illustrative and based on general synthetic principles for phenylureas.

The synthesis of these analogs would start from the corresponding substituted anilines. For example, N-phenyl-N'-[4-(trifluoromethyl)phenyl]-urea has been synthesized from 4-aminobenzotrifluoride. chemicalbook.com The presence and position of the trifluoromethyl group are known to play a crucial role in the biological activity of many compounds. acs.org

Elaboration of the Urea Nitrogen Atoms

The nitrogen atoms of the urea group in this compound can also be targets for chemical modification. Substitution on these nitrogens can lead to N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov Such modifications can alter the hydrogen bonding capabilities of the molecule and its conformational preferences. nih.gov

Common reactions at the urea nitrogens include alkylation, acylation, and nitrosation. For example, N-phenyl-N'-(substituted) phenoxy acetyl ureas can be synthesized by treating a phenylurea with chloroacetyl chloride, followed by reaction with a substituted phenol. iglobaljournal.com The reactivity of the urea nitrogens is influenced by the electronic nature of the substituted phenyl ring. The electron-withdrawing trifluoromethyl group in this compound is expected to increase the acidity of the N-H protons, potentially facilitating deprotonation and subsequent reactions.

Table 2: Potential Modifications at the Urea Nitrogen Atoms

| Modification Type | Reagents | Potential Product Class |

| Alkylation | Alkyl halide, Base | N-Alkyl-N'-(2-bromo-4-(trifluoromethyl)phenyl)urea |

| Acylation | Acyl chloride, Base | N-Acyl-N'-(2-bromo-4-(trifluoromethyl)phenyl)urea |

| Sulfonylation | Sulfonyl chloride, Base | N-Sulfonyl-N'-(2-bromo-4-(trifluoromethyl)phenyl)urea |

This table represents potential reaction pathways based on general urea chemistry.

Impact of Structural Modifications on Chemical Behavior and Reactivity

Structural modifications to this compound have a profound impact on its chemical behavior and reactivity.

Electronic Effects: The introduction of different halogens or the replacement of the trifluoromethyl group alters the electron density of the aromatic ring and the acidity of the urea N-H protons. Electron-withdrawing groups generally increase the acidity of the N-H protons, making them more susceptible to deprotonation and influencing the molecule's ability to act as a hydrogen bond donor. rsc.org

Steric Effects: The size and position of substituents can introduce steric hindrance, which may affect the rate and outcome of chemical reactions. For instance, bulky groups near the urea moiety could hinder the approach of reagents.

Computational and Theoretical Studies of 2 Bromo 4 Trifluoromethyl Phenylurea

Electronic Structure Analysis (e.g., Molecular Orbitals, Charge Distribution)

The electronic structure of 2-Bromo-4-(trifluoromethyl)phenylurea is significantly influenced by its substituent groups. The urea (B33335) moiety, the bromine atom, and the trifluoromethyl group all play a role in determining the molecule's reactivity and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these electronic properties. nih.govresearchgate.net

Molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

Charge distribution and molecular electrostatic potential (ESP) maps are crucial for understanding how the molecule interacts with other species. nih.gov The ESP surface illustrates the charge distribution, with negative potential regions (typically colored red or yellow) indicating areas prone to electrophilic attack, and positive potential regions (blue) indicating areas susceptible to nucleophilic attack. nih.gov For phenylurea compounds, positive potentials are generally observed around the hydrogen atoms. nih.gov The electron-withdrawing nature of the bromine and trifluoromethyl groups is expected to influence the electron density distribution across the phenyl ring and the urea group.

Table 1: Representative Calculated Electronic Properties for Substituted Phenylureas

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 eV to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 eV to 6.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 D to 5.0 D | Indicates overall polarity of the molecule |

Note: These values are representative and can vary based on the specific computational method and basis set used.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily associated with rotation around the C-N bonds of the urea group and the bond connecting the phenyl ring to the urea moiety. researchgate.net Computational studies on phenylurea and its derivatives have shown that different conformers can exist with varying relative energies. researchgate.net

The planarity of the urea group and its orientation relative to the phenyl ring are critical factors. For phenylurea itself, the trans-isomer in a syn geometry has been identified as a low-energy conformation at the MP2 level of theory. researchgate.net The presence of bulky and electron-withdrawing substituents, such as bromine and trifluoromethyl groups, can influence the preferred conformation by introducing steric hindrance and altering electronic interactions. researchgate.net

Energy landscapes can be mapped by systematically rotating key dihedral angles and calculating the corresponding energies. This allows for the identification of local minima (stable conformers) and transition states (energy barriers to rotation). The rotational barriers around the C-N bonds in substituted ureas are typically in the range of 8-10 kcal/mol. researchgate.net

Table 2: Calculated Rotational Barriers for Phenylurea Derivatives

| Rotational Bond | Method | Calculated Barrier (kcal/mol) |

| C(sp²)-N (Urea) | MP2/aug-cc-pVDZ | ~8.2 - 9.4 |

| N-C(aryl) | MP2/aug-cc-pVDZ | ~2.4 |

Source: Based on data for phenylurea and its alkyl derivatives. researchgate.net

Theoretical Prediction of Reaction Pathways and Transition States

The bromine atom on the phenyl ring of this compound makes it a potential substrate for nucleophilic aromatic substitution reactions. However, such reactions are generally less facile than nucleophilic substitutions on alkyl halides. libretexts.org Theoretical studies can predict the feasibility and mechanism of these reactions by calculating the activation energies of possible pathways.

Computational approaches can model the transition states for different mechanisms, such as the SNAr (addition-elimination) pathway. This involves the formation of a Meisenheimer complex as a reaction intermediate. The stability of this intermediate and the height of the energy barriers for its formation and decomposition can be determined through quantum chemical calculations.

The urea functional group in this compound can act as a hydrogen-bond donor, enabling it to participate in organocatalysis. researchgate.net The N-H groups can form hydrogen bonds with substrates, activating them towards a particular reaction. researchgate.net The electron-withdrawing trifluoromethyl group can enhance the acidity of the N-H protons, potentially increasing its catalytic activity. researchgate.net

Theoretical studies can model the interaction between the urea catalyst and the substrates to elucidate the structure of the catalytic intermediates and the transition states of the catalyzed reaction. By calculating the energies of these species, the catalytic cycle can be mapped out, and the factors controlling the reaction rate and selectivity can be identified.

Intermolecular Interactions and Crystal Packing Theory

In the solid state, the crystal structure of this compound is expected to be dominated by intermolecular hydrogen bonds involving the urea group. The N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a hydrogen bond acceptor. scispace.commdpi.com

Table 3: Common Hydrogen Bond Motifs in Phenylurea Crystal Structures

| Motif | Description |

| N-H···O=C | A common and strong hydrogen bond forming chains or dimers. mdpi.comresearchgate.net |

| N-H···Br | Possible weaker hydrogen bonding interaction. |

| C-H···O | Weak hydrogen bonds that contribute to the overall crystal packing. nih.gov |

The interplay of these hydrogen bonds and other weaker interactions, such as π-π stacking and halogen bonding, will ultimately determine the crystal packing of this compound. nih.govresearchgate.net

Halogen Bonding and π-π Stacking Interactions

Computational and theoretical studies provide significant insights into the non-covalent interactions that govern the supramolecular assembly and molecular recognition of this compound. The presence of a bromine atom and a trifluoromethyl-substituted aromatic ring gives rise to the potential for two key types of non-covalent interactions: halogen bonding and π-π stacking. These interactions are crucial in determining the solid-state structure and the binding affinity of the molecule in various chemical and biological systems.

Halogen Bonding:

The bromine atom in this compound can act as a halogen bond donor. A halogen bond is a highly directional, non-covalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a nucleophilic region on another molecule. The strength of the halogen bond is influenced by the polarizability of the halogen atom and the electron-withdrawing nature of the substituent attached to it. In this molecule, the phenylurea moiety, particularly with the electron-withdrawing trifluoromethyl group, enhances the positive character of the σ-hole on the bromine atom.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in characterizing these interactions. ucr.eduresearchgate.net Computational models can predict the geometry and energy of halogen bonds. For a molecule like this compound interacting with a generic halogen bond acceptor (e.g., a Lewis base with a nitrogen or oxygen atom), key parameters can be calculated. These include the interaction energy (ΔE), the distance between the bromine and the acceptor atom (d_{Br···A}), and the C-Br···A angle.

A representative computational analysis of a model system, where this compound interacts with a simple Lewis base like ammonia (B1221849) (NH₃), would typically involve geometry optimization and energy calculations. The results would likely demonstrate a nearly linear arrangement for the C-Br···N bond, which is characteristic of a strong halogen bond.

Table 1: Hypothetical Computational Data for Halogen Bonding of this compound with Ammonia (NH₃).

Note: This data is illustrative and based on general principles of halogen bonding observed in similar brominated aromatic compounds.

| Computational Method | Interaction Energy (ΔE) (kcal/mol) | Br···N Distance (Å) | C-Br···N Angle (°) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -4.5 | 2.95 | 175.2 |

| M06-2X/aug-cc-pVDZ | -5.2 | 2.90 | 176.8 |

| ωB97X-D/def2-TZVP | -5.5 | 2.88 | 177.1 |

π-π Stacking Interactions:

The trifluoromethyl-substituted phenyl ring of this compound is electron-deficient due to the strong electron-withdrawing nature of the -CF₃ group. This electronic characteristic makes it a favorable candidate for π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions are driven by a combination of electrostatic and dispersion forces. researchgate.net

Computational studies on similar trifluoromethylated aromatic compounds have shown that these groups enhance π-π stacking interactions, leading to shorter intermolecular distances and more favorable cofacial orientations compared to their non-fluorinated or methylated counterparts. researchgate.net The stacking can occur in various geometries, such as parallel-displaced or T-shaped arrangements.

For two molecules of this compound, computational analysis would likely predict the formation of dimers stabilized by π-π stacking. The interaction energy and optimal geometry of such a dimer can be calculated using high-level quantum mechanical methods. The presence of the bulky bromine atom and the urea group would influence the preferred stacking arrangement, likely leading to a parallel-displaced conformation to minimize steric hindrance.

Table 2: Hypothetical Computational Data for the π-π Stacking Dimer of this compound.

Note: This data is illustrative and based on computational studies of π-π interactions in other trifluoromethylated aromatic systems.

| Computational Method | Interaction Energy (ΔE) (kcal/mol) | Interplanar Distance (Å) | Displacement (Å) |

|---|---|---|---|

| B3LYP-D3/def2-TZVP | -3.8 | 3.45 | 1.5 |

| M06-2X/6-311+G(d,p) | -4.3 | 3.40 | 1.6 |

| CCSD(T)/CBS | -4.9 | 3.35 | 1.5 |

The hypothetical data for the π-π stacking dimer indicates a stabilizing interaction, with interaction energies comparable to those of halogen bonds. The interplanar distance and displacement values are typical for parallel-displaced π-π stacking interactions in substituted aromatic systems. The combination of halogen bonding and π-π stacking can lead to the formation of complex and well-defined supramolecular architectures in the solid state.

2 Bromo 4 Trifluoromethyl Phenylurea As a Synthetic Intermediate and Building Block

Precursor for Diverse Organic Scaffolds

2-Bromo-4-(trifluoromethyl)phenylurea serves as a versatile synthetic intermediate primarily due to its two reactive sites: the bromo substituent on the aromatic ring and the urea (B33335) functional group. These features allow for its elaboration into a wide array of more complex organic scaffolds through various transformations.

The bromine atom is a particularly useful handle for modern cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds at this position. For instance, a Suzuki coupling could introduce a new aryl or vinyl group, leading to biaryl or styrenyl ureas, respectively. Similarly, a Sonogashira coupling can be employed to install an alkyne moiety, a valuable functional group for further transformations, including click chemistry or cyclization reactions. The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-based functional groups, forming N-aryl amines, which are prevalent structures in pharmaceuticals and materials science.

The urea moiety itself can participate in or direct subsequent reactions. It can act as a directing group for ortho-metalation, allowing for functionalization of the carbon atom adjacent to the urea's nitrogen. Furthermore, the N-H bonds of the urea can be substituted or can participate in cyclization reactions, as will be discussed in the following section.

The combination of these reactive sites makes this compound a valuable building block for creating libraries of substituted phenylurea compounds, which are a common motif in biologically active molecules.

Table 1: Potential Scaffolds from this compound via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Resulting Scaffold |

| Suzuki Coupling | Arylboronic acid | Biaryl urea |

| Sonogashira Coupling | Terminal alkyne | Alkynylphenyl urea |

| Buchwald-Hartwig Amination | Amine | N,N'-diaryl urea derivative |

| Heck Coupling | Alkene | Styrenylphenyl urea |

Role in the Synthesis of Heterocyclic Compounds

The strategic placement of the bromine atom ortho to the urea substituent makes this compound an ideal precursor for the synthesis of various fused heterocyclic compounds. Intramolecular cyclization reactions, often catalyzed by transition metals like copper or palladium, can be used to form new rings by creating a bond between the urea nitrogen or oxygen and the carbon atom bearing the bromine.

One of the most common applications of such precursors is in the synthesis of benzoxazinone (B8607429) derivatives. Through an intramolecular Ullmann-type coupling, a C-O bond can be formed between the urea's carbonyl oxygen and the aromatic ring, displacing the bromine atom. This reaction typically requires a copper catalyst and a base to proceed, yielding a 1,3-benzoxazin-2-one scaffold. This heterocyclic core is present in a number of compounds with interesting biological properties.

Alternatively, intramolecular C-N bond formation can lead to the synthesis of quinazolinone-type structures. Depending on the reaction conditions and the specific nitrogen atom of the urea group that participates in the cyclization, different isomers can potentially be formed. These reactions highlight the utility of this compound as a planar building block that can be readily converted into more rigid, three-dimensional heterocyclic systems.

Table 2: Potential Heterocyclic Systems from this compound

| Reaction Type | Catalyst | Heterocyclic Product |

| Intramolecular O-Arylation | Copper(I) salt | 6-(Trifluoromethyl)-2H-benzo[d]oxazin-2-one |

| Intramolecular N-Arylation | Palladium complex | 7-(Trifluoromethyl)quinazolin-2(1H)-one |

Application in Multi-Step Convergent Syntheses

This compound is a key building block in the convergent synthesis of complex pharmaceutical agents. A convergent synthesis strategy involves preparing different fragments of a target molecule separately and then coupling them together in the final stages. This approach is often more efficient and allows for greater flexibility than a linear synthesis.

A prominent example of its application is in the industrial synthesis of Regorafenib, a multi-kinase inhibitor used in cancer therapy. In this synthesis, this compound represents one of the two major fragments of the final molecule. The other key intermediate is a complex pyridine (B92270) derivative, specifically 4-(4-amino-3-pyridinyl)-N-methyl-2-pyridinecarboxamide.

The final key step in the synthesis of Regorafenib is a palladium-catalyzed Buchwald-Hartwig amination reaction. In this step, the bromine atom of this compound is coupled with the primary amine group of the pyridine fragment. This C-N bond-forming reaction joins the two advanced intermediates to construct the final, complex drug molecule in a single, high-yielding step. This application perfectly illustrates the value of this compound as a stable, functionalized building block for the efficient construction of intricate molecular architectures in a multi-step convergent approach.

Table 3: Key Intermediates in the Convergent Synthesis of Regorafenib

| Intermediate Name | Role in Synthesis |

| This compound | Aryl bromide fragment |

| 4-(4-Amino-3-pyridinyl)-N-methyl-2-pyridinecarboxamide | Amine fragment |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Bromo 4 Trifluoromethyl Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Bromo-4-(trifluoromethyl)phenylurea, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups. oregonstate.edulibretexts.org Protons attached to the urea (B33335) nitrogen atoms typically appear as broad signals due to quadrupole effects and chemical exchange. researchgate.net The aromatic protons on the phenyl ring exhibit distinct signals based on their position relative to the bromine, trifluoromethyl, and urea substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.inoregonstate.edu The chemical shifts are spread over a wider range than in ¹H NMR, often allowing for the resolution of every unique carbon atom. bhu.ac.inyoutube.com The carbonyl carbon of the urea group is typically found significantly downfield. Carbons directly attached to the electronegative bromine and the electron-withdrawing trifluoromethyl group will also show characteristic shifts.

¹⁹F NMR Spectroscopy: Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR is a highly specific and sensitive technique for characterizing this part of the molecule. It typically shows a singlet for the -CF₃ group, and its chemical shift provides confirmation of the fluorine environment. rsc.orgnih.gov

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.5 - 9.5 | Broad Singlet | -NH- (Aryl) |

| ¹H | ~5.5 - 6.5 | Broad Singlet | -NH₂ |

| ¹H | ~8.0 - 8.3 | Doublet | Aromatic C-H (ortho to -NH) |

| ¹H | ~7.6 - 7.9 | Doublet of Doublets | Aromatic C-H (meta to -NH, ortho to -CF₃) |

| ¹H | ~7.4 - 7.7 | Doublet | Aromatic C-H (meta to -NH, ortho to -Br) |

| ¹³C | ~155 - 160 | Singlet | C=O (Urea) |

| ¹³C | ~115 - 140 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~120 - 125 | Quartet (due to ¹JC-F coupling) | -CF₃ |

| ¹⁹F | ~ -60 to -65 | Singlet | -CF₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₆BrF₃N₂O), the exact molecular weight is 283.05 g/mol . chemscene.com High-resolution mass spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Due to the presence of bromine, the molecular ion peak will exhibit a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Phenylurea compounds are known to be thermally labile, and a common fragmentation pathway involves the cleavage of the urea group, leading to the formation of an isocyanate and an amine. nih.gov

Expected Fragmentation Pattern:

Molecular Ion (M⁺): A pair of peaks around m/z 282 and 284.

Loss of NH₂: A fragment corresponding to the isocyanate ion [Br(CF₃)C₆H₃NCO]⁺.

Cleavage of the C-N bond: Fragments corresponding to the bromotrifluoromethylaniline ion [Br(CF₃)C₆H₃NH₂]⁺ and the urea fragment [H₂NCO]⁺.

Loss of Br: A fragment at [M-Br]⁺.

Loss of CF₃: A fragment at [M-CF₃]⁺.

| m/z (Predicted) | Possible Fragment Ion | Significance |

|---|---|---|

| 282/284 | [C₈H₆BrF₃N₂O]⁺ | Molecular Ion (Isotopic pattern for Br) |

| 266/268 | [C₈H₅BrF₃NO]⁺ | Loss of NH₂ |

| 240/242 | [C₇H₄BrF₃N]⁺ | Bromotrifluoromethylaniline cation |

| 203 | [C₈H₆F₃N₂O]⁺ | Loss of Br |

| 43 | [H₂NCO]⁺ | Urea fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. vscht.czresearchgate.net

N-H Stretching: The urea group has two N-H bonds which will give rise to absorption bands in the range of 3200-3500 cm⁻¹. The presence of hydrogen bonding can broaden these peaks.

C=O Stretching: A strong absorption band, characteristic of the carbonyl group in the urea moiety, is expected around 1640-1680 cm⁻¹.

N-H Bending: The scissoring vibration of the -NH₂ group typically appears in the 1590-1650 cm⁻¹ region. researchgate.net

C-N Stretching: These vibrations are expected in the 1400-1470 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-F Stretching: The trifluoromethyl group will exhibit strong absorption bands in the 1100-1350 cm⁻¹ region.

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, corresponds to the C-Br bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-CF₃ bond would also be observable.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretching | 3200 - 3500 | Urea (-NH, -NH₂) |

| Aromatic C-H Stretching | 3000 - 3100 | Phenyl Ring |

| C=O Stretching | 1640 - 1680 | Urea (Amide I) |

| N-H Bending | 1590 - 1650 | Urea (Amide II) |

| Aromatic C=C Stretching | 1450 - 1600 | Phenyl Ring |

| C-N Stretching | 1400 - 1470 | Urea |

| C-F Stretching | 1100 - 1350 | Trifluoromethyl (-CF₃) |

| C-Br Stretching | 500 - 600 | Bromoalkane |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Based on the structures of similar urea derivatives, several structural features can be anticipated. researchgate.netnih.gov The urea moiety is generally planar or near-planar due to resonance. nih.govwikipedia.org In the solid state, extensive intermolecular hydrogen bonding is expected, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. These interactions often lead to the formation of well-ordered supramolecular structures, such as chains or sheets. The conformation of the molecule, specifically the torsion angle between the phenyl ring and the urea plane, would also be determined.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. Due to the thermal instability of many phenylurea compounds, High-Performance Liquid Chromatography (HPLC) is the preferred method over Gas Chromatography (GC). nih.govnewpaltz.k12.ny.ustandfonline.com

High-Performance Liquid Chromatography (HPLC):

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of phenylurea derivatives. nih.gov

Mobile Phase: A gradient mixture of acetonitrile and water or methanol and water is typically employed. tandfonline.comnih.govnih.gov

Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength around 245 nm is suitable for detection, as the phenylurea chromophore absorbs in this region. tandfonline.comnih.gov

Purity Assessment: The purity of a sample of this compound can be determined by calculating the peak area percentage of the main component in the chromatogram.

This HPLC method can be optimized for both analytical purposes (purity determination) and preparative purposes (purification of the compound). chromatographyonline.comfiu.edu

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Trifluoromethyl Phenylurea

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of phenylureas often involves hazardous reagents like phosgene (B1210022) and isocyanates, generating significant chemical waste. nih.gov Future research should prioritize the development of more sustainable and efficient synthetic routes to 2-Bromo-4-(trifluoromethyl)phenylurea.

Green chemistry principles can guide the exploration of several promising alternatives:

Catalytic Carbonylations: The use of carbon dioxide (CO2) as a C1 building block offers a green alternative to phosgene. acs.org Research could focus on developing novel catalytic systems, potentially based on transition metals or organocatalysts, to facilitate the direct reaction of 2-bromo-4-(trifluoromethyl)aniline (B1203737) with CO2 and a nitrogen source. researchgate.net

Phosgene-Free Reagents: The use of safer phosgene substitutes like N,N'-carbonyldiimidazole (CDI) has been explored for urea (B33335) synthesis. acs.org Investigating the efficiency of these reagents for the synthesis of this compound could lead to safer laboratory and industrial-scale production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, efficiency, and scalability. acs.org Developing a continuous flow process for the synthesis of this compound could minimize reaction times and improve product yields.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions. researchgate.net A systematic study of microwave-assisted synthesis could lead to a rapid and energy-efficient method for producing this compound.

A comparative overview of potential sustainable synthetic routes is presented in Table 1.

| Methodology | Potential Advantages | Key Research Challenges |

| Catalytic Carbonylation with CO2 | Utilizes a renewable C1 source, reduces hazardous waste. | Catalyst development, reaction optimization for high yields. |

| Phosgene-Free Reagents (e.g., CDI) | Avoids the use of highly toxic phosgene. acs.org | Cost of reagents, reaction efficiency. |

| Continuous Flow Synthesis | Improved safety, scalability, and process control. acs.org | Reactor design, optimization of flow parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. researchgate.net | Scale-up limitations, solvent choice. |

Investigation of Unconventional Reactivity Profiles

The presence of three distinct functional moieties—a urea, a bromine atom, and a trifluoromethyl group—suggests that this compound could exhibit a rich and unconventional reactivity profile.

Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. mdpi.comrsc.org Future studies could explore the selective functionalization of the bromine atom to introduce new substituents, creating a library of novel derivatives with diverse properties. The reactivity of the aryl bromide can be influenced by the electron-withdrawing trifluoromethyl group. mdpi.com

C-H Activation: The trifluoromethyl group is a strong deactivating group, making the aromatic ring less susceptible to electrophilic substitution. vaia.com However, this deactivation can direct C-H activation to specific positions. nih.gov Research into transition-metal-catalyzed C-H functionalization could unlock novel transformations at positions ortho or meta to the existing substituents.

Reactivity of the Trifluoromethyl Group: While generally considered stable, the trifluoromethyl group can participate in specific reactions. acs.orgtcichemicals.com Investigating the potential for selective C-F bond activation or transformation of the CF3 group could lead to the synthesis of unique fluorinated compounds. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. nih.govscispace.com The bromo-trifluoromethyl-phenyl motif could be a suitable substrate for photocatalytic reactions, such as trifluoromethylation or hydrofunctionalization of alkenes. acs.orgresearchgate.net

Advanced Applications in Materials Chemistry

The unique electronic and structural features of this compound make it a promising building block for advanced materials. Its application in materials chemistry, focusing on chemical transformations rather than bulk properties, is an exciting and largely unexplored area.

Monomer for Polymer Synthesis: The urea functionality can participate in polymerization reactions. The presence of the bromo and trifluoromethyl groups could impart unique properties to the resulting polymers, such as thermal stability, flame retardancy, and specific optical or electronic characteristics. Non-isocyanate routes to polyureas are also being explored for greener polymer synthesis. nih.gov

Functionalized Polyureas: The bromo group on the phenyl ring can be used as a reactive handle for post-polymerization modification. This would allow for the synthesis of a variety of functionalized polyureas with tailored properties for specific applications.

Supramolecular Chemistry: The urea group is known for its ability to form strong hydrogen bonds, making it an excellent motif for constructing supramolecular assemblies. researchgate.net The bromo and trifluoromethyl substituents could influence the packing and properties of these assemblies.

Potential transformations of this compound for materials science applications are summarized in Table 2.

| Transformation | Resulting Material | Potential Properties/Applications |

| Polycondensation | Polyurea | High thermal stability, flame retardancy, dielectric materials. nih.gov |

| Cross-coupling post-polymerization | Functionalized Polyurea | Tunable optical and electronic properties, materials for sensors. |

| Self-assembly | Supramolecular Polymers | Stimuli-responsive materials, gels, liquid crystals. |

High-Throughput Screening for New Chemical Transformations

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery of new reactions and optimizing reaction conditions. numberanalytics.comnih.gov Applying HTS to this compound could rapidly unveil its hidden reactivity and lead to the discovery of novel chemical transformations.

Catalyst Discovery: A diverse library of potential catalysts (e.g., transition metal complexes, organocatalysts) could be screened in parallel to identify new catalytic reactions involving the aryl bromide, the urea moiety, or even the trifluoromethyl group. kiche.or.kr

Reaction Condition Optimization: HTS can be employed to rapidly screen a wide range of reaction parameters, such as solvents, bases, temperatures, and ligands, to optimize the yield and selectivity of known or newly discovered reactions. youtube.com

Combinatorial Synthesis: By combining HTS with automated synthesis platforms, large libraries of derivatives of this compound can be generated by reacting it with a diverse set of building blocks. acs.org This would facilitate the exploration of its chemical space and the identification of compounds with interesting properties. Robotic systems can facilitate the execution of a large number of experiments in a short time. nih.govresearchgate.net

A schematic workflow for a high-throughput screening campaign is presented below:

Library Design: Create a diverse library of potential reactants, catalysts, and additives.

Automated Reaction Setup: Use robotic liquid handlers to dispense reactants into multi-well plates.

Reaction Execution: Perform reactions under a range of controlled conditions.

High-Throughput Analysis: Analyze the reaction outcomes using techniques like mass spectrometry or chromatography. figshare.com

Data Analysis and Hit Identification: Use computational tools to identify promising new transformations and optimal reaction conditions.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-Bromo-4-(trifluoromethyl)phenylurea, and how can intermediates be characterized?

- Methodological Answer : A common approach involves using 2-Bromo-4-(trifluoromethyl)aniline as a starting material. Urea formation can be achieved via reaction with phosgene derivatives or carbamoyl chlorides. For example, in Reference Example 13 (EP 4 374 877 A2), coupling reactions with boronic acids under Suzuki-Miyaura conditions yield advanced intermediates, which are then functionalized to form the urea group . Intermediates should be characterized using 1H NMR (e.g., δ 8.09 ppm for aromatic protons in benzamide derivatives ) and LCMS (e.g., m/z 243 [M+H-C4H9OCO]+ for related compounds ).

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- Methodological Answer : Orthogonal methods are essential:

- HPLC : Use reverse-phase columns with trifluoroacetic acid (TFA) modifiers for retention time consistency (e.g., 1.31 minutes under SMD-TFA05 conditions ).

- 1H/13C NMR : Analyze aromatic splitting patterns and trifluoromethyl group coupling (e.g., singlet at δ 3.46 ppm for methoxy groups in benzamide derivatives ).

- Elemental Analysis (CHNS) : Verify Br and F content due to halogenated substituents .

Q. How can researchers optimize purification of halogenated phenylurea derivatives?

- Methodological Answer : Recrystallization from ethanol/water mixtures or chromatographic methods (e.g., silica gel with ethyl acetate/hexane gradients) are effective. For brominated analogs, monitor GC-FID to track volatile impurities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl and bromine groups enhance electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura couplings. Computational studies (e.g., DFT) can model charge distribution, while LCMS tracks intermediates (e.g., tert-butyl carbamate intermediates at m/z 243 ). Experimentally, optimize Pd catalyst loading (e.g., 5 mol% Pd(PPh3)4) and base (e.g., K2CO3) for C-Br bond activation .

Q. How do substituent effects influence spectroscopic data interpretation?

- Methodological Answer : The trifluoromethyl group causes deshielding in 19F NMR (δ -60 to -70 ppm) and splitting in 1H NMR due to coupling with fluorine. For example, in 2-Bromo-4-(trifluoromethyl)benzamide derivatives, the CF3 group splits aromatic protons into distinct multiplets . Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions.

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Systematically test variables:

- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate) for urea formation.

- Temperature : Elevated temperatures (80–100°C) improve kinetics but may degrade sensitive intermediates.

- Catalyst screening : Test Pd vs. Cu systems for cross-couplings . Validate reproducibility using HPLC and LCMS to quantify side products .

Q. How can computational chemistry predict regioselectivity in further functionalization?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian 16) to map Fukui indices and identify electron-deficient positions. For example, the para position to Br in this compound is more reactive toward nucleophilic aromatic substitution due to cumulative electron withdrawal . Validate predictions with X-ray crystallography or NOESY for spatial arrangement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.